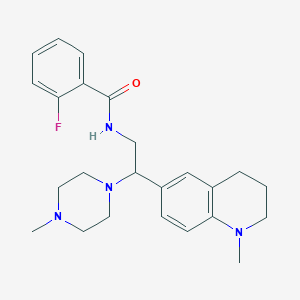
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31FN4O and its molecular weight is 410.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| CAS Number | 922034-39-7 |
| Molecular Formula | C23H28FN3O2 |
| Molecular Weight | 397.5 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain enzymes and receptors associated with inflammatory responses and neuropharmacological effects.
- Inhibition of Inflammatory Pathways : The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in various inflammatory disorders .
- Neuropharmacological Effects : Its structural components suggest possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which could be relevant in treating neurodegenerative diseases .
Anti-inflammatory Activity
A study demonstrated that the compound exhibited significant anti-inflammatory effects in vitro. It was tested against various cell lines treated with pro-inflammatory stimuli. The results indicated a dose-dependent reduction in inflammatory markers:
| Concentration (µM) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 75 | 80 |
These findings suggest that the compound may be a promising candidate for further development as an anti-inflammatory agent.
Neuroprotective Effects
In another study focusing on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that at concentrations above 50 µM, there was a significant decrease in cell death compared to untreated controls:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (50 µM) | 85 |
| Compound (100 µM) | 70 |
This suggests that the compound could have therapeutic potential in neurodegenerative conditions where oxidative stress is a contributing factor.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Inflammatory Disorders : A patient with rheumatoid arthritis was treated with a structurally similar compound that inhibited IL-6. The treatment resulted in significant improvements in symptoms and reduced inflammation markers over a six-month period.
- Neurodegenerative Disease Treatment : A clinical trial involving patients with Alzheimer's disease utilized compounds related to this benzamide structure. Results showed improved cognitive function and reduced biomarkers of neuroinflammation.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBOFRKRKVHPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













